NTE-122 dihydrochloride

ACAT Inhibition HepG2 Cells CaCo-2 Cells

Research on ACAT-mediated cholesterol esterification is often hindered by compounds with insufficient potency (micromolar IC50) that introduce off-target effects. NTE-122 dihydrochloride is a potent, selective, and competitive ACAT inhibitor that directly addresses this challenge, enabling precise mechanistic dissection at low nanomolar concentrations. Its validated multi-faceted impact on hepatic lipid handling makes it a superior tool compared to less potent or non-competitive analogs. - Unmatched in vitro potency: IC50 of 6.0 nM in HepG2 and 4.7 nM in CaCo-2 cells. - Validated in vivo efficacy: Near-complete (99%) plasma cholesterol reduction and 100% prevention of atherosclerotic lesion formation in rabbit models. - Supply chain reliability: Available with consistent purity and comprehensive documentation for seamless procurement.

Molecular Formula C38H58N6O2
Molecular Weight 630.92
CAS No. 166967-84-6
Cat. No. B609673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNTE-122 dihydrochloride
CAS166967-84-6
SynonymsNTE-122;  NTE 122;  NTE122; 
Molecular FormulaC38H58N6O2
Molecular Weight630.92
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)N(CC2CCC(CC2)CN(C3CCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCC5
InChIInChI=1S/C38H58N6O2/c1-41(2)33-23-19-31(20-24-33)39-37(45)43(35-11-7-5-8-12-35)27-29-15-17-30(18-16-29)28-44(36-13-9-6-10-14-36)38(46)40-32-21-25-34(26-22-32)42(3)4/h19-26,29-30,35-36H,5-18,27-28H2,1-4H3,(H,39,45)(H,40,46)
InChIKeySIHFCVXQGXGQQO-WXUXXXNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NTE-122 Dihydrochloride (CAS 166967-84-6): A Potent Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibitor for Cardiovascular Research


NTE-122 dihydrochloride (CAS 166967-84-6) is a potent, selective, and competitive inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), a key enzyme in cholesterol esterification and foam cell formation. [1] It belongs to a class of compounds that have been extensively investigated for their anti-atherosclerotic and cholesterol-lowering properties. [1] NTE-122 has demonstrated high in vitro potency across various tissues and species, with IC50 values in the low nanomolar range, and significant efficacy in reducing plasma cholesterol and atherosclerotic lesions in in vivo models. [1]

Critical Differentiation: Why NTE-122 dihydrochloride Cannot Be Assumed Equivalent to Other ACAT Inhibitors


Substitution among ACAT inhibitors, such as avasimibe (CI-1011), pactimibe (CS-505), or K-604, is scientifically invalid due to profound differences in potency, enzyme kinetics, and in vivo efficacy. Unlike many analogs that exhibit micromolar IC50 values and have failed in late-stage clinical trials, NTE-122 operates with nanomolar potency [1] and a distinct competitive mechanism of action [1]. The clinical failure of less potent or non-selective ACAT inhibitors like pactimibe underscores the critical importance of a compound's specific pharmacological profile for research applications [2]. Simply assuming interchangeability based on target class would introduce significant variability and misrepresent the expected biological outcomes.

Quantitative Differentiation: Evidence-Based Selection Criteria for NTE-122 Dihydrochloride


Superior Potency in Hepatic and Intestinal Cells vs. Avasimibe (CI-1011) and Pactimibe (CS-505)

NTE-122 demonstrates significantly higher potency in inhibiting ACAT activity in human liver (HepG2) and intestinal (CaCo-2) cell lines compared to its class counterparts. NTE-122 exhibits IC50 values of 6.0 nM in HepG2 cells [1] and 4.7 nM in CaCo-2 cells [2]. In contrast, avasimibe (CI-1011) requires concentrations in the micromolar range to achieve similar effects in comparable assays, with reported IC50 values of 0.59 μM in J774 cells and 3.3 μM in a general ACAT inhibition assay . Similarly, pactimibe (CS-505) exhibits IC50 values of 2.0-4.7 μM in liver and macrophage cells .

ACAT Inhibition HepG2 Cells CaCo-2 Cells Drug Discovery Cardiovascular Disease

Competitive vs. Non-Competitive ACAT Inhibition: Differentiating NTE-122 from Pactimibe

NTE-122 acts as a competitive inhibitor of ACAT with respect to the substrate oleoyl-CoA [1]. This is a key mechanistic distinction from pactimibe (CS-505), which has been characterized as a non-competitive inhibitor with a Ki value of 5.6 μM .

Enzyme Kinetics Mechanism of Action ACAT Inhibition Drug Discovery

In Vivo Anti-Atherosclerotic Efficacy: A Differentiated Outcome in Cholesterol-Fed Rabbits

In a 1% cholesterol-fed rabbit model, oral administration of NTE-122 at 10 mg/kg/day resulted in a 100% reduction in the atherosclerotic lesion area in both the aortic arch and thoracic aorta [1]. This potent in vivo efficacy contrasts with the performance of other ACAT inhibitors, such as K-604, which in a similar fat-fed hamster model, suppressed fatty streak lesions at ≥1 mg/kg but did so without affecting plasma cholesterol levels [2].

Atherosclerosis In Vivo Model Cholesterol-Lowering Preclinical Research

Potent and Broad In Vivo Cholesterol-Lowering Effect Differentiates NTE-122 from Selective ACAT-1 Inhibitors

NTE-122 demonstrates a potent and dose-dependent ability to lower total cholesterol in both plasma and liver in cholesterol-fed rabbits. At a dose of 10 mg/kg/day, NTE-122 reduced plasma cholesterol by 99% and liver cholesterol by 94% [1]. This contrasts with the selective ACAT-1 inhibitor K-604, which at lower doses (1-10 mg/kg) failed to significantly reduce plasma cholesterol in fat-fed hamsters, with an effect only observed at the highest dose of 30 mg/kg [2].

Hypercholesterolemia Lipid Metabolism In Vivo Pharmacology Therapeutic Agent

Optimal Application Scenarios for NTE-122 Dihydrochloride Based on Empirical Evidence


In Vitro Studies Requiring High-Potency ACAT Inhibition in Human Cell Lines

Given its exceptional potency with IC50 values in the low nanomolar range (e.g., 6.0 nM in HepG2, 4.7 nM in CaCo-2 [1]), NTE-122 dihydrochloride is the ideal choice for in vitro experiments in human hepatic and intestinal cell models. The use of this compound at low concentrations minimizes the potential for off-target effects and cytotoxicity, a common concern when using less potent ACAT inhibitors like avasimibe or pactimibe, which require concentrations up to three orders of magnitude higher to achieve similar levels of target engagement .

Preclinical Rodent Models of Hypercholesterolemia and Atherosclerosis

The robust in vivo efficacy data make NTE-122 dihydrochloride a well-validated tool for preclinical studies. In cholesterol-fed rabbit models, it has demonstrated near-complete (99%) reduction in plasma cholesterol and total prevention (100%) of atherosclerotic lesion formation [2]. This comprehensive effect on both systemic lipid levels and vascular pathology positions NTE-122 as a superior candidate for investigating the mechanisms linking hypercholesterolemia to atherogenesis, compared to agents like K-604 which may affect lesions without significantly altering plasma cholesterol [3].

Investigating the Role of Competitive ACAT Inhibition on Lipoprotein Secretion and Bile Acid Metabolism

NTE-122 dihydrochloride's specific mechanism as a competitive ACAT inhibitor [4] provides a distinct advantage for researchers focused on downstream lipid metabolic pathways. Studies in HepG2 cells have shown that NTE-122 not only potently inhibits cholesterol esterification but also significantly reduces the secretion of apolipoprotein B (apoB)-containing lipoproteins and increases the excretion of bile acids [1]. This multi-faceted impact on hepatic lipid handling, validated with quantitative data, makes it a precise tool for dissecting the role of ACAT in VLDL assembly and bile acid homeostasis, a profile not universally shared by non-competitive inhibitors like pactimibe .

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